4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, dimethyl, and neopentyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thieno[2,3-d]pyrimidine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride. Subsequent alkylation with neopentyl halides under basic conditions can introduce the neopentyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thienopyrimidine derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-methylthieno[2,3-d]pyrimidine
- 4-Chloro-5,6-dimethyl-2-ethylthieno[2,3-d]pyrimidine
- 4-Chloro-5,6-dimethyl-2-isopropylthieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine is unique due to the presence of the neopentyl group, which can influence its steric and electronic properties
Properties
Molecular Formula |
C13H17ClN2S |
---|---|
Molecular Weight |
268.81 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H17ClN2S/c1-7-8(2)17-12-10(7)11(14)15-9(16-12)6-13(3,4)5/h6H2,1-5H3 |
InChI Key |
PEKIHSKAPJMGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CC(C)(C)C)Cl)C |
Origin of Product |
United States |
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